4-Chloro-2-fluorobenzenesulfinic acid sodium salt
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Overview
Description
4-Chloro-2-fluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3ClFNaO2S. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is a white crystalline solid that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 4-chloro-2-fluorobenzene. One common method is the reaction of 4-chloro-2-fluorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Another method involves the use of sulfonyl chlorides and subsequent reaction with sodium fluoride under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions. The final product is purified through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfides or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorobenzenesulfinic acid sodium salt involves its ability to form covalent bonds with specific molecular targets. The sulfinic acid group can react with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonic acid sodium salt
- 4-Fluorobenzenesulfonic acid sodium salt
- 4-Chlorobenzenesulfinic acid sodium salt
Uniqueness
4-Chloro-2-fluorobenzenesulfinic acid sodium salt is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C6H3ClFNaO2S |
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Molecular Weight |
216.59 g/mol |
IUPAC Name |
sodium;4-chloro-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4ClFO2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
UNWGVLHXAUMRLC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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